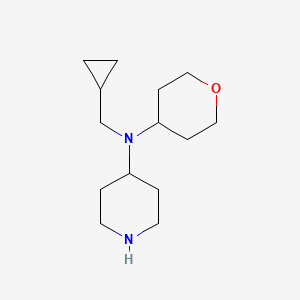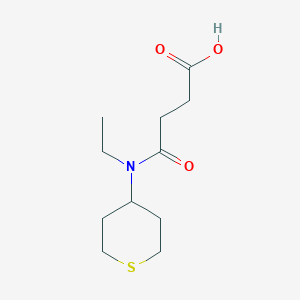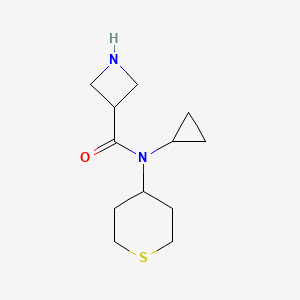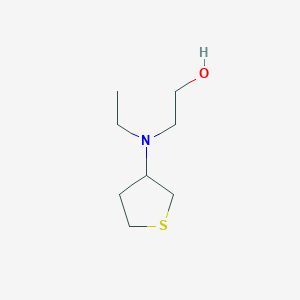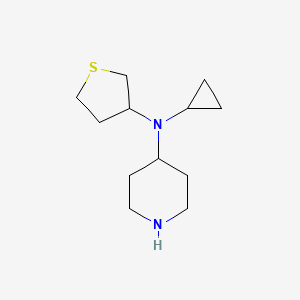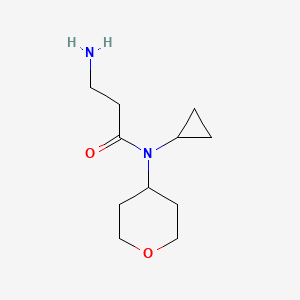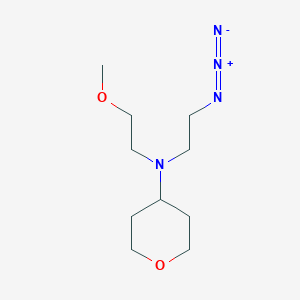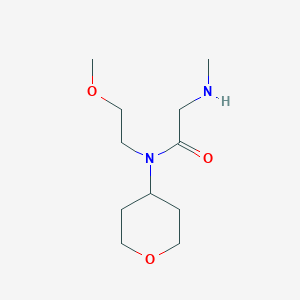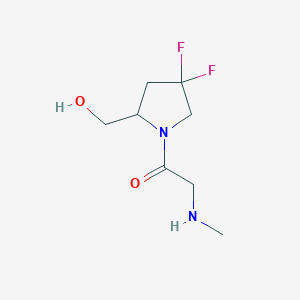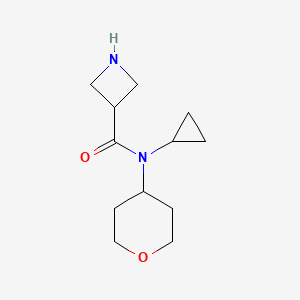
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine
Vue d'ensemble
Description
Synthesis Analysis
Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Applications De Recherche Scientifique
Selective Killing of Bacterial Persisters
A chemical compound, identified as 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), has been found to selectively kill bacterial persisters that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This compound prompts persisters to revert to an antibiotic-sensitive state, leading to antibiotic-induced cell death. This study marks the first instance where the eradication of bacterial persisters is achieved through single-chemical supplementation, which could significantly contribute to understanding the mechanism of bacterial persistence and potentially offer a new strategy to combat antibiotic resistance (Kim et al., 2011).
Synthesis of 3-(Pyrrolidin-1-yl)piperidine
A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a rigid diamine with significant importance in medicinal chemistry, has been proposed. The method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which is prepared via the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This approach simplifies the production of this compound, which previously involved a complex, six-stage process (Smaliy et al., 2011).
Synthesis of Functionalized 3-Aminopyrrolidines and Piperidines
A method for forming functionalized 3-aminopyrrolidines and piperidines from endocyclic enecarbamates has been described. Key processes involve iodoamination of N-acyl-2-pyrrolines, aziridination in methanol, and azidomethoxylation using ceric ammonium nitrate. These methods provide a systematic route for synthesizing N-acyl-3-amino-2-methoxypyrrolidines and allow for the formation and trapping of N-acyliminium ions under Lewis acidic conditions, offering a stereoselective approach to synthesizing 2-alkyl pyrrolidine and piperidine derivatives (Matos, Afonso, & Batey, 2001).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives have been synthesized and their structures established through elemental and spectral analysis. These derivatives display variable and modest antimicrobial activity against investigated bacterial and fungal strains. The study provides insights into the potential medicinal applications of these compounds and their role in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-ethoxy-4-methoxypyrrolidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-16-12-9-14(8-11(12)15-2)10-4-6-13-7-5-10/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDMXZBXCOCVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





